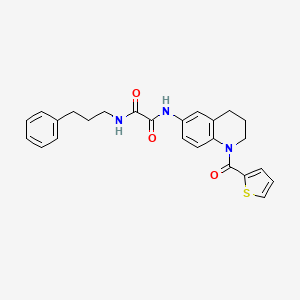

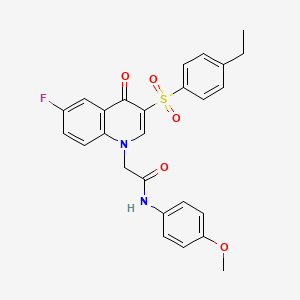

![molecular formula C9H15NO2 B2675880 3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one CAS No. 1820716-61-7](/img/structure/B2675880.png)

3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of an organic compound includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a spiro compound, which is a type of compound where two rings share a single atom .

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . The exact process would depend on the structure of the specific compound .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as NMR spectroscopy . This technique can provide information about the number and type of atoms in the compound, as well as their connectivity .Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, a compound with a carbonyl group might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like melting point, boiling point, and solubility . Chemical properties refer to the reactivities of the compound, such as its acid/base behavior or redox potential .Applications De Recherche Scientifique

Novel Dipeptide Synthons

Giovanni Suter et al. (2000) introduced a method for synthesizing methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound has shown potential in peptide synthesis as a dipeptide building block, demonstrating its utility in constructing complex peptides such as analogs of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery Modules

Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery. Their work emphasized the design of these spirocycles to act as novel scaffolds in the development of potential therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Stereochemical Analyses

Research by Weijers et al. (2007) focused on the stereochemical preferences of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, a motif common in biologically active spiroepoxides. This study highlights the importance of stereochemistry in the biological activity of these compounds and provides insights into enzymatic detoxification mechanisms (Weijers, Könst, Franssen, & Sudhölter, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-propan-2-yl-5-oxa-2-azaspiro[3.4]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6(2)7-9(8(11)10-7)4-3-5-12-9/h6-7H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAVLIIUTYGKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CCCO2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

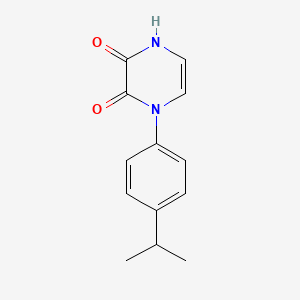

![Ethyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2675799.png)

![N-(2-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675800.png)

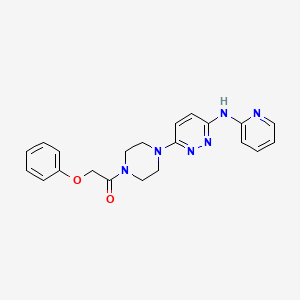

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)

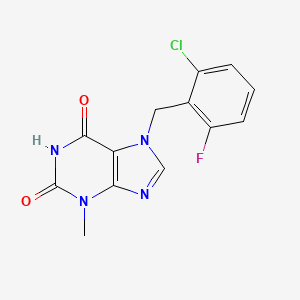

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)

![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)

![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)

![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)

![3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2675815.png)